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molecular formula C10H7NO2 B029167 Quinoline-3-carboxylic acid CAS No. 6480-68-8

Quinoline-3-carboxylic acid

Cat. No. B029167
M. Wt: 173.17 g/mol
InChI Key: DJXNJVFEFSWHLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04509973

Procedure details

An aqueous solution containing 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)3-quinolinecarboxylic acid (12.44 g, 88.42% pure) and isopropylamine (2.83 g) in 11 liters of water to provide the equivalent of from 0.5 to 4 grams per hectare of the 3-quinolinecarboxylic acid, is added to a spray tank containing a 46% aqueous solution of (2-chloroethyl)trimethylammonium chloride containing choline chloride to provide the equivalent of from 920 to 1610 grams per hectare of this active ingredient. Water is then added to provide a total spray volume of from 100 to 400 liters per hectare.
Quantity
12.44 g
Type
reactant
Reaction Step One
Quantity
2.83 g
Type
reactant
Reaction Step One
Name
Quantity
11 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(C1(C)C(=O)NC([C:10]2[C:19]([C:20]([OH:22])=[O:21])=[CH:18][C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]=2)=N1)(C)C.C(N)(C)C>O>[N:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:18]=[C:19]([C:20]([OH:22])=[O:21])[CH:10]=1

Inputs

Step One
Name
Quantity
12.44 g
Type
reactant
Smiles
C(C)(C)C1(N=C(NC1=O)C1=NC2=CC=CC=C2C=C1C(=O)O)C
Name
Quantity
2.83 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
11 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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